3-Deazacytidine - 28307-19-9

3-Deazacytidine

Catalog Number: EVT-1543833
CAS Number: 28307-19-9
Molecular Formula: C10H14N2O5
Molecular Weight: 242.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 3-Deazacytidine typically involves several key steps:

  1. Silylation of Azacytosine: The process begins with azacytosine, which undergoes silylation using hexamethyldisilazane in the presence of ammonium sulfate. This reaction is conducted under heat to facilitate the formation of a silylated intermediate .
  2. Coupling Reaction: The silylated azacytosine is then reacted with a derivative of ribose, such as 1,2,3,5-tetra-O-acetyl-D-ribofuranose. Trimethylsilyl trifluoromethanesulfonate serves as a coupling catalyst to promote this reaction .
  3. Purification: The resulting compound is purified through methods such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels for further biological testing .
Molecular Structure Analysis

The molecular structure of 3-Deazacytidine can be described as follows:

  • Chemical Formula: C8_{8}H10_{10}N4_{4}O4_{4}
  • Molecular Weight: Approximately 214.19 g/mol
  • Structure: The compound features a pyrimidine ring with an attached ribose sugar. The absence of the nitrogen atom at the 3-position alters its electronic properties compared to cytidine.

Structural Data

Chemical Reactions Analysis

3-Deazacytidine participates in various chemical reactions typical for nucleoside analogues:

  1. Phosphorylation: It can be phosphorylated to form triphosphate derivatives, which are substrates for RNA polymerases . This reaction is critical for its incorporation into RNA during transcription.
  2. Hydrolysis: Like other nucleosides, it undergoes hydrolysis reactions that can lead to degradation products if not stabilized properly.
  3. Incorporation into Nucleic Acids: 3-Deazacytidine can be incorporated into RNA molecules, affecting their function by altering base-pairing properties and stability.
Mechanism of Action

The mechanism of action for 3-Deazacytidine primarily revolves around its ability to inhibit DNA methyltransferases. By doing so, it decreases DNA methylation levels within cells, which can reactivate silenced tumor suppressor genes and induce differentiation in malignant cells.

Key Processes

  • DNA Methylation Inhibition: The compound competes with cytidine for incorporation into DNA, leading to reduced methylation at cytosine residues.
  • Cell Cycle Arrest and Apoptosis: Treatment with 3-Deazacytidine has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents such as dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: Stability can be influenced by pH and temperature; it is generally stable under acidic conditions but may degrade under alkaline conditions.
  • Reactivity: Reacts with electrophiles due to the presence of functional groups capable of nucleophilic attack.

Relevant Data

  • pKa Values: Specific pKa values are crucial for understanding its behavior in biological systems but are not universally reported; they often fall within ranges typical for nucleosides.
Applications

3-Deazacytidine has several significant applications in scientific research:

  1. Cancer Therapy: It is primarily investigated for its potential use in treating various cancers by reversing abnormal DNA methylation patterns.
  2. Epigenetic Research: Used as a tool for studying epigenetic modifications and their effects on gene expression.
  3. Developmental Biology Studies: Helps researchers understand cellular differentiation processes by observing changes induced by demethylation.
Chemical and Structural Characterization of 3-Deazacytidine

Molecular Structure and Isomeric Properties

3-Deazacytidine (4-amino-1-β-D-ribofuranosyl-1,3,5-triazin-2(1H)-one) is a synthetic cytidine analogue distinguished by the substitution of the pyrimidine ring’s N3 nitrogen atom with a carbon atom. This structural modification converts the heterocyclic base from a six-membered pyrimidine to a six-membered 1,3,5-triazine ring system while retaining the ribose sugar moiety. The molecular formula is C₈H₁₂N₄O₅, identical to azacitidine but differing in atomic connectivity. The absence of N3 eliminates a key hydrogen-bonding site critical for canonical Watson-Crick base pairing, altering nucleic acid interactions [5] [7].

Tautomerism is constrained compared to cytidine: the 4-amino group exists predominantly in the amino (NH₂) form rather than the imino (NH) tautomer due to reduced ring aromaticity. Stereochemistry at the glycosidic bond (C1' of ribose) is β-D-configuration, mirroring natural nucleosides. The ribose ring adopts both C2'-endo and C3'-endo puckering states, influencing macromolecular recognition [5].

Table 1: Atomic Comparison of Cytidine Analogues

CompoundBase Ring SystemPosition 3 ModificationRing Atoms
CytidinePyrimidineN3 (hydrogen-bond acceptor)N1-C2-N3-C4-C5-C6
3-Deazacytidine1,3,5-TriazineCH (non-polar)N1-C2-C3-N4-C5-N6
AzacitidineTriazineN (nitrogen substitution at C5)N1-C2-N3-C4-N5-C6

Spectroscopic Analysis (NMR, FTIR, Mass Spectrometry)

NMR Spectroscopy:

  • ¹H-NMR (D₂O): Key signals include ribose H1' doublet at δ 5.90 ppm (J=5.2 Hz), H2' multiplet at δ 4.40 ppm, and base H6 singlet at δ 7.95 ppm. The absence of cytidine’s H5 signal (typically δ 5.90 ppm) is notable due to ring rearrangement [5] [7].
  • ¹³C-NMR: Anomeric C1' at δ 88.5 ppm, C3' at δ 73.2 ppm, and the triazine C6 at δ 163.5 ppm (carbonyl carbon). The C3 carbon (replacing N3) appears at δ 140.1 ppm, confirming structural integrity [7].

FTIR Spectroscopy:Characteristic peaks include:

  • N-H stretch (3360 cm⁻¹, broad, 4-NH₂)
  • C=O stretch (1695 cm⁻¹, triazinone)
  • C-N stretch (1320 cm⁻¹)
  • Ribose C-O-C (1080 cm⁻¹). The absence of cytidine’s 1660 cm⁻¹ (C=N) peak reflects electronic redistribution [1].

Mass Spectrometry:

  • ESI-MS (positive mode): [M+H]⁺ at m/z 245.08 (calculated 244.08 for C₈H₁₂N₄O₅). Fragmentation peaks at m/z 113.03 (protonated triazinone) and m/z 133.05 (ribose moiety) confirm glycosidic bond cleavage. High-resolution MS validates elemental composition [4] [7].

Crystallographic Studies and 3D Conformational Dynamics

X-ray crystallography of 3-deazacytidine bound to cytidine deaminase (CDA) reveals critical structural insights [5]:

  • Active Site Binding: The triazine ring inserts into CDA’s catalytic pocket, with the 4-amino group occupying the "ammonia exit" site. The C3 carbon displaces the catalytic water molecule by 0.8 Å compared to zebularine complexes, sterically hindering nucleophilic attack.
  • Zinc Coordination: The carbonyl oxygen (C2=O) coordinates the active-site zinc ion (Zn²⁺) at 2.1 Å distance, while Glu104 forms a low-barrier hydrogen bond (1.8 Å) with the 4-amino group.
  • Ribose Dynamics: The β-D-ribofuranose adopts a C3'-endo conformation (pseudorotation phase angle: 15°), stabilizing the syn glycosidic bond orientation (χ = 65°) via C2'-OH···O2 hydrogen bonding.

Molecular dynamics simulations show increased ribose flexibility (ΔG = 2.8 kcal/mol for C2'-endo ↔ C3'-endo transitions) compared to rigid cytidine, facilitating enzyme adaptation. The "valence buffer" mechanism—where Zn-S bond elongation accommodates transition-state charge—is compromised due to C3 substitution, explaining potent inhibition without catalysis [5].

Comparative Structural Analysis with Cytidine and Analogues

3-Deazacytidine’s bioactivity stems from mimicry of cytidine’s transition state during deamination, while resisting enzymatic processing:

Electronic Effects:

  • Reduced electrophilicity at C4 due to diminished ring positivity (pKa of conjugate acid: cytidine = 4.2, 3-deazacytidine = 2.9).
  • Altered dipole moment (cytidine: 7.2 D; 3-deazacytidine: 5.8 D) weakens DNA minor-groove binding.

Enzymatic Interactions:

  • Cytidine Deaminase: Forms a stable complex with Kᵢ = 0.15 μM by positioning C4-NH₂ for protonation without hydrolysis. Azacitidine (5-azacytidine) is deaminated 20-fold faster due to N5 enhancing electrophilicity [5] [7].
  • DNA Methyltransferases (DNMTs): Unlike azacitidine/decitabine, 3-deazacytidine lacks covalent DNMT trapping due to absent C5-N. Instead, it competitively inhibits methyl group transfer (IC₅₀ = 85 μM) [6] [9].

Table 2: Functional Impact of Structural Modifications

PropertyCytidine3-DeazacytidineAzacitidineDecitabine
Ring Nitrogen Atoms3 (N1,N3,C4)2 (N1,N4)3 (N1,N3,N5)3 (N1,N3,N5)
Covalent DNMT InhibitionNoNoYes (via N5)Yes (via N5)
Deamination Rate (kcat/Kₘ)1.00.011.20.8
DNA HypomethylationNoneWeakStrongStrong

Note: Kinetic data normalized to cytidine = 1.0 for deamination [5] [6] [9].

The C3→CH modification thus uniquely positions 3-deazacytidine as a transition-state inhibitor rather than a substrate for deaminases or DNMTs, distinguishing its mechanism from C5-modified analogs like azacitidine [5] [9].

Properties

CAS Number

28307-19-9

Product Name

3-Deazacytidine

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one

Molecular Formula

C10H14N2O5

Molecular Weight

242.23 g/mol

InChI

InChI=1S/C10H14N2O5/c11-5-1-2-12(7(14)3-5)10-9(16)8(15)6(4-13)17-10/h1-3,6,8-10,13,15-16H,4,11H2/t6-,8-,9-,10-/m1/s1

InChI Key

OGADSZTVCUXSOK-PEBGCTIMSA-N

SMILES

C1=CN(C(=O)C=C1N)C2C(C(C(O2)CO)O)O

Synonyms

3-deazacytidine

Canonical SMILES

C1=CN(C(=O)C=C1N)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C1=CN(C(=O)C=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

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